molecular formula C6H4FNO B156136 3-Fluoro-2-formylpyridine CAS No. 31224-43-8

3-Fluoro-2-formylpyridine

Cat. No. B156136
CAS RN: 31224-43-8
M. Wt: 125.1 g/mol
InChI Key: OZIMPUNGBUYCSP-UHFFFAOYSA-N
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Description

3-Fluoro-2-formylpyridine is a fluorinated pyridine derivative characterized by the presence of a formyl group at the second position and a fluorine atom at the third position on the pyridine ring. This structure is a key intermediate in the synthesis of various fluoropyridines, which are important in medicinal chemistry and material science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of fluoropyridines can be achieved through various methods. One efficient method for the synthesis of fluoropyridines involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is general for 2- or 4-nitro-substituted pyridines . Another approach for the synthesis of 3-fluoropyridines is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation . Additionally, the synthesis of N-fluoropyridinium salts provides stable compounds that can be used as intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-formylpyridine and related compounds can be determined using NMR measurements and X-ray diffraction analysis. For instance, the regioselectivity of the reactions leading to the synthesis of functional fluorophores can be confirmed through these techniques . The solid-state structure of related compounds, such as a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore, shows a trans arrangement of pyridine nitrogen atoms along the interannular bond in the terpyridine domain .

Chemical Reactions Analysis

3-Fluoro-2-formylpyridine can undergo various chemical reactions due to the presence of the formyl and fluorine groups. For example, the formyl group can participate in cyclocondensation reactions, while the fluorine atom can be involved in fluorodenitration reactions . The compound can also be used as a strategic intermediate for the preparation of novel functional fluorophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-formylpyridine derivatives are influenced by the substituents on the pyridine ring. For example, pyrazolo[1,5-a]pyrimidines exhibit large Stokes shifts and strong fluorescence intensity in certain derivatives due to greater intramolecular charge transfer (ICT) . The photophysical properties of these compounds can be investigated to determine their potential applications as fluorescent probes .

Relevant Case Studies

Case studies involving 3-fluoro-2-formylpyridine derivatives demonstrate their utility in various applications. For instance, pyridonecarboxylic acids with a fluoropyridine moiety have shown significant antibacterial activity, with some compounds being more active than existing antibacterial agents . Additionally, the synthesis of N-fluoropyridinium salts has expanded the scope of stable fluorinated compounds available for chemical synthesis and potential applications in medicinal chemistry .

Scientific Research Applications

Medical Imaging Techniques

3-Fluoro-2-formylpyridine derivatives, specifically fluorine-18 labelled fluoropyridines, are significant in medical imaging, particularly in Positron Emission Tomography (PET). These compounds, through their ability to introduce fluorine-18 into specific positions on the pyridine ring, enhance the stability and potential of radiotracers used in PET imaging, overcoming previous limitations associated with in vivo lability (Carroll, Nairne, & Woodcraft, 2007).

Synthesis of Cognitive Enhancers

The functionalization of fluoro-methylpyridines, like 2-Fluoro-4-methylpyridine, has been leveraged for the synthesis of cognition-enhancing drugs. These processes involve multiple steps like chlorination, hydrolysis, and methanesulfonylation to produce novel alkylating agents, subsequently used for the synthesis of cognition enhancers (Pesti et al., 2000).

Chemical Synthesis and Reactions

3-Fluoropyridine derivatives have been studied for their reactivity in chemical syntheses. For example, deprotonation reactions using lithium magnesates have been explored, leading to various chemical transformations and cross-coupling reactions, demonstrating the versatility of fluoro aromatics in synthetic chemistry (Awad et al., 2004).

Antineoplastic Activity

Studies have investigated the antineoplastic activity of arylsulfonylhydrazones of 2-formylpyridine N-oxide, showing that structural modifications in these compounds can retain their marked antitumor activity. This highlights the potential of 3-Fluoro-2-formylpyridine derivatives in cancer research and treatment (Agrawal & Sartorelli, 1978).

Crystallography and Molecular Interactions

In crystallography, the study of compounds like 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide provides insights into molecular interactions and structural properties, such as the presence of C—H⋯O and C—H⋯π(arene) interactions, which are crucial in understanding molecular structures and interactions (Gallagher, Donnelly, & Lough, 2008).

Metallation of π-Deficient Heteroaromatic Compounds

Metallation studies of π-deficient heterocyclic compounds, including 3-fluoropyridine, show the importance of solvent, temperature, and reaction time in determining the reaction outcomes. Such studies provide essential insights into the reactivity and regioselectivity of fluoroaromatic compounds (Marsais & Quéguiner, 1983).

Future Directions

Fluorinated pyridines, including 3-Fluoro-2-formylpyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules . The development of efficient synthetic methods for these compounds is an active area of research .

properties

IUPAC Name

3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIMPUNGBUYCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462888
Record name 3-fluoro-2-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-formylpyridine

CAS RN

31224-43-8
Record name 3-fluoro-2-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

Dry ethyl ether (500 mL), n-BuLi (1.6M in hexane, 62.5 mL, 0.1 mol), and dry 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.56 g, 0.1 mol) were introduced into a 1 L flask under a dry N2 stream at -60° C. and the resulting cloudy solution was stirred for 1 hour at -20° C. The mixture was then cooled to -75° C. and an ethyl ether (50 mL) solution of 3-fluoropyridine (9.81 g, 0.1 mol) was added dropwise and stirring continued for 11/2 hours at -60° C. The mixture was recooled to -75° C., dry N,N-dimethylformamide (8.52 mL, 0.11 mol) dissolved in ethyl ether (50 mL) was added dropwise and the mixture stirred for 2 hours at -75° C. Water (175 mL) was introduced slowly at -10° C., the aqueous layer extracted with ethyl acetate (5×200 mL), and the combined extracts were dried over anhydrous sodium sulfate. Solvent removal produced a dark brown oil which after vacuum distillation and purification by chromatography on silica gel provided 4.4 g (35%) of the titled product as an off-white crystalline solid:
Quantity
8.52 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.81 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
62.5 mL
Type
reactant
Reaction Step Three
Quantity
11.56 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

n-Butyl lithium (1.6 M in hexanes, 6.86 mL, 11.0 mmol) was added to a stirred solution of 1,4-diazobicyclo[2.2.2]-octane (1.23 g, 11.0 mmol) in dry Et2O (55 mL) at −78° C. under N2. The reaction was warmed to −20° C. and stirred for 1 h. The reaction was cooled to −78° C. and a solution of 3-fluoropyridine (1.07 g, 11.0 mmol) in Et2O (5.5 mL) was added dropwise via cannula. The reaction was warmed to −60° C. and stirred for 1 h after which time a yellow precipitate appeared. DMF (803 mg, 847 μL, 12.1 mmol) was added dropwise and the reaction was gradually warmed to −20° C. over 4 h. Water (20 mL) was added and the mixture was extracted with Et2O (3×40 mL). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 25×160 mm, 0-60% EtOAc in hexanes gradient) to afford 3-fluoropyridine-2-carbaldehyde (152.3 mg, 11%). Rf=0.23 (20% EtOAc/hexanes). LCMS calc.=126.0; found=125.9 (M+1)+. 1H NMR (500 MHz, CDCl3): δ 10.14 (d, J=2.4 Hz, 1H); 8.57 (m, 1H); 7.57-7.53 (m, 2H).
Quantity
6.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,4-diazobicyclo[2.2.2]-octane
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
847 μL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of DABCO (262.4 g, 2342 mmol) in anhydrous Et2O (2.1 L) at −25° C. in a 10 L 3-neck round bottom flask was added n-BuLi (2.5 M in hexane, 938 mL, 2342 mmol). The mixture was stirred between −25° C. to −10° C. for 45 min. and then cooled to −70° C. To the above solution was added 3-fluoropyridine (206.7 g, 2129 mmol) dropwise, and the reaction was stirred between −70° C. to −60° C. for 1.5 h before DMF (344 mL, 4258 mmol) was added. The progress of the reaction was monitored by TLC (5% EtOAc in Petroleum ether). After 1 h stirring at −70° C., water (800 mL) was added, and the reaction was allowed to warm to rt. The layers were separated, and the aqueous layer was extracted with DCM (5×1 L). The combined organic layers were washed with brine and dried over sodium sulfate. After removal of solvent the initially obtained product was purified by silica gel chromatography using a gradient of EtOAc in hexane to give the title compound as pale yellow oil. 1H-NMR (400 MHz, CDCl3): δ ppm 10.21 (s, 1H), 8.63 (t, J=2.2 Hz, 1H), 7.54-7.57 (m, 2H). MS (ESI pos. ion) m/z: 126.0 (M+H).
Name
Quantity
262.4 g
Type
reactant
Reaction Step One
Quantity
938 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 L
Type
solvent
Reaction Step One
Quantity
206.7 g
Type
reactant
Reaction Step Two
Name
Quantity
344 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a mixture of a 1.6M n-butyl lithium hexane solution (35 ml) and diethyl ether (200 ml) was added, at -78° C. under argon atmosphere, a solution of 1,4-diazabicyclo[2,2,21octane (6.35 g) in diethyl ether (200 ml), which was stirred for one hour at temperatures ranging from -70° to -50° C. To the mixture was added 3-fluoropyridine (5.00 g) at -70° C., and the mixture was stirred for one hour at temperatures ranging from -70° to -60° C. To the reaction mixture was added at -70° C. DMF (9.41 g). The mixture was stirred for one hour at temperatures ranging from -70° to -50° C., which was then poured into a saturated aqueous saline solution, followed by extraction with ethyl acetate/chloroform (about 4:1). The extract solution was washed with a saturated aqueous saline solution, dried (anhydrous sodium sulfate), and concentrated. The concentrate was purified by means of a silica gel column chromatography (eluent: ethyl acetate/hexane) to give 3-fluoro-2-formylpyridine (2.75 g, m.p. 52°-53° C.). Reference Example 47 (Production of Compound D-6)
Name
n-butyl lithium hexane
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
9.41 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-formylpyridine
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3-Fluoro-2-formylpyridine
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3-Fluoro-2-formylpyridine
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3-Fluoro-2-formylpyridine
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Reactant of Route 5
3-Fluoro-2-formylpyridine
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-formylpyridine

Citations

For This Compound
6
Citations
DW Engers, AL Blobaum, RD Gogliotti… - ACS chemical …, 2016 - ACS Publications
… 3-Fluoro-2-formylpyridine, 27, was heated in the presence of hydrazine which led to the pyrazolo[4,3-b]pyridine which was then brominated (2 M NaOH, Br 2 ), yielding 3-bromo-1H-…
Number of citations: 38 pubs.acs.org
N Papaioannou, MJ Fray, A Rennhack… - The Journal of …, 2020 - ACS Publications
… 4-Chloro-3-fluoro-2-formylpyridine (500 mg, 3.13 mmol) was dissolved in DCM (10 mL) under nitrogen at room temperature, and (±)-tert-butylsulfinamide (379 mg, 3.13 mmol) and …
Number of citations: 6 pubs.acs.org
S Faarasse, S El Kazzouli, O Bourzikat… - Advanced Synthesis …, 2021 - Wiley Online Library
… Hydrazine hydrate (10 mL) was added to a mixture of 3- fluoro-2-formylpyridine (3.00 g, 24 mmol) and p-TsOH (2.06 g, 12 mmol). The reaction mixture was stirred for 3 h at 130 C. Upon …
Number of citations: 6 onlinelibrary.wiley.com
S Faarasse, S El Kazzouli, F Suzenet… - The Journal of Organic …, 2018 - ACS Publications
… Hydrazine hydrate (10 mL) was added to a mixture of 3-fluoro-2-formylpyridine 1 (3.00 g, 24 mmol) and p-TsOH (2.06 g, 12 mmol). The reaction mixture was stirred for 3 h at 130 C. …
Number of citations: 18 pubs.acs.org
R Li, FST Khan, M Tapia, S Hematian - Journal of Coordination …, 2022 - Taylor & Francis
… of picolylamine (0.96 mL, 9.2 mmol), 3-fluoro-2-formylpyridine (1.27 g, 10.1 mmol), and … Additional 3-fluoro-2-formylpyridine (1.27 g, 10.1 mmol) and sodium triacetoxyborohydride (…
Number of citations: 3 www.tandfonline.com
AE Thorarinsdottir - 2020 - search.proquest.com
Molecules and materials featuring unpaired electrons are fundamental elements of modern energy, device, and imaging technologies. The high sensitivity of electronic spins to their …
Number of citations: 0 search.proquest.com

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